molecular formula C11H11NO3 B11898289 (S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

(S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B11898289
M. Wt: 205.21 g/mol
InChI Key: NRNCLSLTVLNNRL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H11NO3. It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and therapeutic compounds. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the reaction of a precursor compound with specific reagents under controlled conditions. One common method involves the use of aluminum chloride (AlCl3) as a catalyst. For instance, a solution of the precursor compound in dry dichloromethane (CH2Cl2) is refluxed with AlCl3 for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with dopamine receptors and inhibit the formation of certain metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific structural features and chiral center, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and serve as a versatile building block further enhances its significance in scientific research and industrial applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl (3S)-1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-5,9H,6H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

NRNCLSLTVLNNRL-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2=CC=CC=C2C(=O)N1

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.